molecular formula C10H11ClO2 B13914920 2-Methoxy-3,4-dimethylbenzoyl chloride

2-Methoxy-3,4-dimethylbenzoyl chloride

Cat. No.: B13914920
M. Wt: 198.64 g/mol
InChI Key: KFRNZFNIPZBPDO-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethylbenzoyl chloride is an aromatic acyl chloride derivative with a methoxy group (-OCH₃) at the 2-position and methyl groups (-CH₃) at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₂, and its IUPAC name is 2-methoxy-3,4-dimethylbenzoyl chloride. The compound is characterized by its reactive acyl chloride functional group (-COCl), which makes it a versatile intermediate in organic synthesis, particularly for introducing the 2-methoxy-3,4-dimethylbenzoyl moiety into target molecules.

The steric and electronic effects of its substituents significantly influence its reactivity.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-methoxy-3,4-dimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3

InChI Key

KFRNZFNIPZBPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-3,4-dimethylbenzoyl chloride typically involves the reaction of 2-Methoxy-3,4-dimethylbenzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-Dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-3,4-dimethylbenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,4-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The methoxy and dimethyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide, while electrophilic aromatic substitution can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

Chemistry: 2-Methoxy-3,4-dimethylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, 2-Methoxy-3,4-dimethylbenzoyl chloride is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Property 2-Methoxy-3,4-dimethylbenzoyl Chloride 3,4-Dimethoxybenzoyl Chloride Caffeic Acid
Molecular Formula C₁₀H₁₁ClO₂ C₉H₉ClO₃ C₉H₈O₄
Molecular Weight (g/mol) ~198.65 (calculated) 200.62 180.16
Key Substituents 2-OCH₃, 3-CH₃, 4-CH₃ 3-OCH₃, 4-OCH₃ 3-OH, 4-OH, acrylic acid
Reactivity Profile High (acyl chloride), sterically hindered Moderate (less steric hindrance) Low (phenolic acid)
Primary Applications Synthetic intermediates Pharmaceutical synthesis Antioxidants, food additives

Table 2: Key Industrial Uses

Compound Industrial Use
2-Methoxy-3,4-dimethylbenzoyl chloride Limited data; inferred use in specialty chemical synthesis
3,4-Dimethoxybenzoyl chloride Veratric acid derivatives, agrochemicals
Caffeic Acid Dietary supplements, cosmetics, antimicrobial agents

Research Findings

  • Reactivity Studies : Electron-donating substituents (e.g., methoxy, methyl) reduce the electrophilicity of benzoyl chlorides, but steric effects dominate in ortho-substituted derivatives like 2-methoxy-3,4-dimethylbenzoyl chloride. This may limit its utility in reactions requiring high acylating efficiency .
  • Synthetic Applications : 3,4-Dimethoxybenzoyl chloride is preferred over sterically hindered analogs for synthesizing fine chemicals due to its balance of reactivity and stability .
  • Biological Relevance : Caffeic acid’s antioxidant properties are well-documented, whereas benzoyl chlorides are primarily reactive intermediates without direct biological activity .

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